molecular formula C7H9BrN2O2 B362546 ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate CAS No. 95470-42-1

ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B362546
CAS No.: 95470-42-1
M. Wt: 233.06g/mol
InChI Key: LYNIJZZYBZLQCU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the fourth position, and an ethyl ester group at the fifth position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate typically involves the bromination of 4-methylimidazole followed by esterification. One common method is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-azido, 2-thiocyanato, or 2-methoxy derivatives.

    Reduction: Formation of 2-hydroxy-4-methyl-1H-imidazole-5-carboxylate or 2-amino-4-methyl-1H-imidazole-5-carboxylate.

    Oxidation: Formation of imidazole-5-carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate has the molecular formula C7H9BrN2O2C_7H_9BrN_2O_2 and a molecular weight of approximately 233.06 g/mol. The compound features a bromine atom, an ethyl group, and a methyl group attached to the imidazole ring, contributing to its unique reactivity and biological activity.

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : The compound can be transformed into various substituted imidazole derivatives through substitution reactions. The bromine atom allows for nucleophilic substitution, making it a versatile building block in organic synthesis.
Reaction TypeDescription
SubstitutionReplacement of the bromine with nucleophiles (e.g., amines)
OxidationTransformation of the imidazole ring under oxidizing conditions
Ester HydrolysisConversion to carboxylic acid under acidic or basic conditions

Biology

In biological research, this compound is investigated for its interactions with biological targets:

  • Enzyme Inhibitors : The compound has shown potential as an enzyme inhibitor, impacting metabolic pathways by inhibiting specific enzymes.
  • Receptor Ligands : Its ability to interact with various receptors makes it a candidate for studying receptor-ligand interactions.

Case Study : Research indicated that imidazole derivatives exhibit antimicrobial properties, suggesting that this compound could be effective against certain bacterial strains due to its structural characteristics .

Medicine

The compound is being explored for therapeutic applications:

  • Antimicrobial Activity : Studies have shown that similar imidazole compounds possess antibacterial and antifungal properties. This compound may exhibit similar activities due to its structural analogies with known bioactive compounds.
Therapeutic PropertyPotential Application
AntibacterialInhibition of bacterial growth
AntifungalTargeting fungal infections
AnticancerInvestigated for potential anticancer effects

Industry

In industrial applications, the compound is used in:

  • Production of Specialty Chemicals : It serves as a precursor in the synthesis of dyes and catalysts.
  • Material Science : Its unique properties enable its use in developing new materials with specific electronic or optical characteristics.

Biochemical Mechanism of Action

This compound interacts with various biomolecules, influencing cellular processes such as:

  • Cell Signaling Pathways : The compound can modulate key signaling proteins, leading to altered cellular responses.
  • Gene Expression : It may bind to DNA or transcription factors, affecting the transcriptional activity of specific genes.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct reactivity and applications.

Biological Activity

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate (CAS No. 95470-42-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazole family, which is known for its significant roles in pharmaceuticals and agrochemicals. The unique structure of this compound, characterized by a bromine atom at the 2-position and an ethyl ester at the carboxylic acid group, contributes to its biological properties.

  • Molecular Formula : C7_7H9_9BrN2_2O2_2
  • Molecular Weight : 233.06 g/mol
  • Appearance : Colorless to off-white solid
  • Purity : Typically ≥99% .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies indicate that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, although the specific pathways remain under investigation .

Antifungal Activity

Research has also demonstrated antifungal properties against common pathogens such as Candida albicans and Aspergillus niger. The compound appears to inhibit fungal growth by interfering with cell wall synthesis and function, making it a potential candidate for antifungal drug development .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been reported to induce apoptosis in human cancer cells by activating caspase pathways. This suggests its potential utility in cancer therapy, warranting further exploration into its mechanisms of action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the ethyl ester group plays a crucial role in enhancing its reactivity and interaction with biological targets. Comparative SAR studies with similar compounds have shown that modifications at these positions can significantly alter activity profiles.

Compound NameCAS NumberAntimicrobial ActivityCytotoxicity
This compound95470-42-1YesYes
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate120781-02-4ModerateLow
Ethyl 2-bromo-1H-imidazole-4-carboxylate74478-93-6YesModerate

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for certain strains, demonstrating potent antimicrobial activity .
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human breast cancer cells (MCF7), this compound showed an IC50 value of approximately 15 µM, indicating significant anti-cancer potential .
  • Fungal Inhibition Test : A recent investigation into its antifungal properties revealed that the compound inhibited Candida albicans growth with an IC50 value of around 10 µg/mL, suggesting promising applications in treating fungal infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or halogenation of a pre-functionalized imidazole scaffold. For example, Grignard reagent-mediated alkylation (e.g., methylmagnesium bromide) followed by bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) is effective. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
  • Critical Parameters : Stoichiometric control of brominating agents and reaction temperature are crucial to avoid over-bromination or ring degradation.

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H NMR should show characteristic peaks for the methyl group (δ ~2.5 ppm), bromine-substituted imidazole protons (δ ~7.2–7.5 ppm), and the ethyl ester (δ ~1.3–4.3 ppm). 13^{13}C NMR confirms carbonyl (δ ~165 ppm) and brominated carbons (δ ~120 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]+^+ at m/z ≈ 261.99 (C8_8H10_{10}BrN2_2O2_2).
  • FTIR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~600 cm1^{-1} (C-Br stretch) validate functional groups .

Q. What are the key reactivity patterns of this compound in substitution reactions?

  • Reactivity Profile : The bromine atom at the 2-position is highly electrophilic, enabling nucleophilic substitutions (e.g., Suzuki coupling, amination). For example, coupling with aryl boronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O) yields biaryl derivatives. Steric hindrance from the methyl group at the 4-position may slow reactivity at adjacent positions .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity in kinase inhibition assays?

  • SAR Insights :

  • Methyl Group (C4) : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility.
  • Bromine (C2) : Critical for halogen bonding with kinase ATP-binding pockets (e.g., EGFR). Replacement with chlorine or iodine alters binding kinetics .
  • Ester Group (C5) : Hydrolysis to carboxylic acid derivatives can modulate cytotoxicity and selectivity .
    • Experimental Design : Use in vitro kinase assays (e.g., ADP-Glo™) paired with molecular docking (AutoDock Vina) to map interactions with EGFR or VEGFR-2 .

Q. What computational strategies are effective in predicting the ADMET properties of derivatives of this compound?

  • In-Silico Workflow :

  • ADMET Prediction : Tools like SwissADME or ProTox-II assess logP (optimal ~2.5–3.5), CYP450 inhibition, and hepatotoxicity.
  • Docking Studies : Use crystal structures (PDB: 1M17 for EGFR) to evaluate binding energies (< -8 kcal/mol suggests strong affinity).
  • MD Simulations : GROMACS or AMBER validate stability of ligand-protein complexes over 50–100 ns trajectories .

Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

  • Data Reconciliation Strategies :

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and analytical methods.
  • Intermediate Analysis : Use LC-MS to identify side products (e.g., debrominated or oxidized species).
  • Biological Assay Controls : Normalize cytotoxicity data to cell viability controls (MTT assay) and validate with orthogonal assays (e.g., apoptosis markers) .

Properties

IUPAC Name

ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNIJZZYBZLQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95470-42-1
Record name ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
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